Bifonazole

Catalog No.
S521229
CAS No.
60628-96-8
M.F
C22H18N2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifonazole

CAS Number

60628-96-8

Product Name

Bifonazole

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]imidazole

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H

InChI Key

OCAPBUJLXMYKEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
2.45e-03 g/L

Synonyms

1-((4-biphenylyl)-phenylmethyl)-1H-imidazole, Amycor, Bay H 4502, Bay H-4502, Bifokey, Bifomyk, Bifon, bifonazole, Moldina, Mycospor

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4

Description

The exact mass of the compound Bifonazole is 310.147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758954. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bifonazole is an imidazole derivative with broad-spectrum antifungal activity. It has been a mainstay in topical antifungal treatment since its introduction in the 1970s []. Scientific research on Bifonazole primarily focuses on its mechanism of action, development of improved delivery methods, and exploring its efficacy against emerging fungal strains.

Mechanism of Action

Bifonazole works by disrupting the fungal cell membrane. It inhibits the enzyme 14α-demethylase, a key component in ergosterol biosynthesis, which is an essential component of the fungal cell membrane []. This disruption weakens the cell wall, leading to leakage of cellular contents and ultimately fungal cell death. Research continues to explore the finer details of Bifonazole's interaction with this enzyme and its impact on fungal viability.

Bifonazole, chemically known as 1-[biphenyl-4-yl(phenyl)methyl]-1H-imidazole, is a broad-spectrum antifungal agent belonging to the imidazole class. It is primarily used in topical formulations for treating fungal infections, particularly dermatophytes and yeasts. Bifonazole was patented in 1974 and gained approval for medical use in 1983. Its mechanism of action involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby leading to cell death .

Bifonazole exerts its antifungal effect through a dual mode of action []. It disrupts the fungal cell membrane by inhibiting the production of ergosterol, a vital component of fungal cell membranes. Bifonazole works at two different steps in the ergosterol biosynthesis pathway, hindering fungal growth and promoting cell death. Additionally, it may inhibit the enzyme keratinase, which contributes to reducing inflammation and itching associated with fungal infections [].

Bifonazole undergoes several chemical transformations during its synthesis and action:

  • Synthesis Steps:
    • The synthesis begins with Friedel-Crafts acylation of biphenyl with benzoyl chloride, yielding 4-phenylbenzophenone.
    • This compound is then reduced using sodium borohydride to form the corresponding alcohol.
    • Subsequent halogenation with thionyl chloride produces an intermediate.
    • Finally, amination with imidazole leads to the formation of bifonazole .
  • Mechanism of Action:
    • Bifonazole inhibits the enzyme lanosterol 14-alpha demethylase (a cytochrome P450 enzyme), which is crucial for ergosterol biosynthesis.
    • It also inhibits HMG-CoA reductase, further disrupting sterol biosynthesis pathways in fungi .

Bifonazole exhibits potent antifungal activity against various fungi, including dermatophytes and Candida species. Its dual mechanism of action—targeting both ergosterol synthesis and HMG-CoA reductase—distinguishes it from other antifungal agents like clotrimazole. In vitro studies have shown that bifonazole's efficacy is pH-dependent, with higher activity at lower pH levels . Additionally, it has demonstrated a capacity to cause damage to fungal cells even at sublethal concentrations, which may contribute to its therapeutic effectiveness .

The synthesis of bifonazole can be summarized as follows:

  • Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Reduction: The resulting ketone is reduced using sodium borohydride.
  • Halogenation: The alcohol undergoes chlorination with thionyl chloride.
  • Amination: The final step involves reacting the halogenated intermediate with imidazole to yield bifonazole .

This method allows for good yields and purity at relatively low temperatures, making it suitable for industrial applications.

Bifonazole is primarily used in the treatment of superficial mycoses, including:

  • Tinea pedis (athlete's foot)
  • Tinea corporis (ringworm)
  • Onychomycosis (fungal nail infections)

It is available in various topical formulations such as creams and ointments. Additionally, bifonazole has been explored for its potential use in combination therapies for enhanced efficacy against resistant fungal strains .

Bifonazole has been studied for its interactions with various biological systems:

  • Cytochrome P450 Enzymes: Bifonazole's inhibition of cytochrome P450 enzymes suggests potential interactions with other drugs metabolized by these enzymes.
  • Combination Therapies: Studies have indicated that bifonazole can be effectively combined with other antifungal agents to enhance therapeutic outcomes against resistant fungi .

Bifonazole shares structural and functional similarities with other antifungal agents. Here are some comparable compounds:

CompoundChemical StructureMechanism of ActionUnique Features
ClotrimazoleImidazole derivativeInhibits ergosterol synthesisPrimarily affects cytochrome P450-dependent hydroxylation only
MiconazoleImidazole derivativeInhibits ergosterol synthesisSimilar action but less selective than bifonazole
KetoconazoleImidazole derivativeInhibits ergosterol synthesisBroader spectrum but more side effects

Bifonazole's unique dual mechanism—targeting both ergosterol biosynthesis and HMG-CoA reductase—provides it with a distinct advantage over these similar compounds, particularly in treating dermatophyte infections effectively while minimizing side effects associated with broader-spectrum agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

310.146998583 g/mol

Monoisotopic Mass

310.146998583 g/mol

Heavy Atom Count

24

LogP

4.77
4.77 (LogP)
4.77

Appearance

Solid powder

Melting Point

142

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QYJ305Z91O

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the treatment of various topical fungal infections, including athlete's foot (tinea pedis).

Pharmacology

Bifonazole is a type of antifungal medicine known as an imidazole. It kills fungi and yeasts by interfering with their cell membranes.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC10 - Bifonazole

Mechanism of Action

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi.

Pictograms

Irritant

Irritant

Other CAS

60628-96-8

Absorption Distribution and Excretion

Very low absorption following topical administration (0.6% of an applied dose). In cases of skin lesions absorption is increased (2.5%).

Metabolism Metabolites

Hepatic.

Wikipedia

Bifonazole

Biological Half Life

1-2 hours

Dates

Modify: 2023-08-15

Tacrolimus, not triamcinolone acetonide, interacts synergistically with itraconazole, terbinafine, bifonazole, and amorolfine against clinical dermatophyte isolates

J Zhang, J Tan, L Yang, Y He
PMID: 30337054   DOI: 10.1016/j.mycmed.2018.09.003

Abstract

To compare the in vitro interactions between tacrolimus (TAC)/triamcinolone acetonide (TRI) with itraconazole (ITC), terbinafine (TRB), bifonazole (BIZ), and amorolfine (AMF) in 28 clinical dermatophyte isolates, including 13 Trichophyton rubrum, 6 Trichophyton mentagrophytes, 5 Microsporum canis, and 4 Epidermophyton floccosum strains.
The interactions between TAC or TRI with antifungal agents were tested according to the microdilution checkerboard technique adapted from the CLSI M38-A2 microdilution method.
TAC and TRI did not exhibit significant antifungal activity against the tested strains at the highest concentration (MICs>8μg/mL). However, a strong synergistic interaction was observed for combinations of TAC with ITC (53%), TRB (53%), or BIZ (63%) against Trichophyton strains. Comparatively, TRI/ITC (11%) and TRI/BIZ (16%) combinations showed weaker synergistic activity against the same Trichophyton strains. TAC also showed synergistic interaction with ITC against 20% M. canis strains, with TRB against 60% M. canis strains, and with BIZ against 25% E. floccosum strains. No synergism was observed when M. canis and E. floccosum strains were exposed to TRI in combination with these drugs. Antagonism was not observed for any combinations.
Compared with TRI, TAC showed better synergy when combined with antifungal agents, especially topical TRB and BIZ, against dermatophyte isolates.


Bifonazole Exerts Anti-Inflammatory Effects in Human Three-Dimensional Skin Equivalents after UVB or Histamine Challenge

Laura Huth, Yvonne Marquardt, Ruth Heise, Katharina Fietkau, Norbert-Heinz Becker, Sebastian Huth, Jens Malte Baron
PMID: 31509851   DOI: 10.1159/000502213

Abstract

In addition to its role as a broad-spectrum imidazole antifungal drug, data from animal models as well as human clinical trials also demonstrated an anti-inflammatory efficacy of bifonazole (BFZ). In the histamine wheal test and after UV radiation, BFZ showed antiphlogistic effects that were comparable to those of hydrocortisone. However, the underlying molecular mechanisms of the anti-inflam-matory properties of BFZ are poorly understood.
Performing an in vitro study we used full-thickness three-dimensional (3D) skin models containing macrophages as mediators of inflammation. We conducted two sets of experiments. In a first set we exposed our models to UVB irradiation to provoke an inflammation. A second approach used the addition of histamine into the culture medium. In both approaches, models were treated topically with a BFZ-containing ointment or a placebo ointment for 24 h, and then the effects were examined histologically as well as with microarray and quantitative real-time PCR analyses.
Histological examination showed that the BFZ-containing ointment reconstituted UVB- and histamine-mediated disorders within the skin models. Performing gene expression profiling in models that were treated with the BFZ-containing ointment after UVB irradiation, we detected an upregu-lation of differentiation markers (fillagrin, loricrin, and keratin 1), antimicrobial peptides (DEFB103A), and members of the cytochrome P450 family (CYP1A1 and CYP1B1) as well as a downregulation of genes that are involved in immune response (CCL22, CXCL12, CCL7, IRF1, ICAM1, TLR3, and RARRES3) and matrix metalloproteinases (MMP12 and MMP7). Models that were treated with the BFZ-containing ointment after histamine application showed an upregulation of members of the cytochrome P450 family (CAP1A1, CYP1B1, and CYP24A1) and a downregulation of immune response-associated genes (CXCL6, CXCL12, CCL8, IL6, and IL32).
We present the first in vitro study showing anti-inflammatory effects of BFZ in human 3D skin models. To our knowledge, this is the first time that these effects could be translated from human clinical trials into an in vitro test system, allowing a more detailed examination of molecular mechanisms that were regulated by BFZ.


Tinea pedis acquired in mosques?

Stefano Veraldi, Luigi Esposito, Alberto Gorani
PMID: 29600810   DOI: 10.1111/myc.12775

Abstract

We present four cases of interdigital tinea pedis in Italian tourists which was probably acquired in Turkish mosques and holy Muslim places. In all patients mycological examinations were positive for Trichophyton rubrum. All patients were successfully treated with bifonazole cream (one application/day for three weeks). It is advisable for tourists to wear socks when visiting mosques and holy Muslim places.


Design and Synthesis of Chiral Diene Ligands for Rh

Jin-Fong Syu, Huang-Ying Lin, Yu-Yi Cheng, Yao-Chu Tsai, Yi-Ching Ting, Ting-Shen Kuo, Damodar Janmanchi, Ping-Yu Wu, Julian P Henschke, Hsyueh-Liang Wu
PMID: 28766821   DOI: 10.1002/chem.201702509

Abstract

Herein we describe the design and synthesis of a novel family of bifunctional, chiral bicyclo[2.2.1]heptadiene ligands bearing aryl and secondary amido groups, and demonstrate their usefulness in the Rh
-catalyzed enantioselective addition reaction of arylboronic acids to N-diphenylphosphinyl (N-DPP)-protected aldimines. Unlike the analogous Rh
-catalysts comprising diene ligands substituted with aryl and carboxylic ester groups, or only with aryl groups, the addition reaction proceeded with high stereoselectivity. The protocol tolerated a range of N-DPP-aldimines and arylboronic acids, producing the desired optically active N-DPP-protected amines with yields between 31-99 % and with ee values up to 91-99 %. The synthetic utility of the method was demonstrated by the conversion of N-DPP-protected amine 3 ae into the antifungal agent, bifonazole (13).


Patient-reported outcomes from two randomised studies comparing once-weekly application of amorolfine 5% nail lacquer to other methods of topical treatment in distal and lateral subungual onychomycosis

Martin Schaller, Bardur Sigurgeirsson, Marlis Sarkany
PMID: 28925059   DOI: 10.1111/myc.12676

Abstract

Patient adherence is a key consideration in the choice of a topical regimen for the treatment of onychomycosis. The objective of this study was to investigate patient-reported outcomes (treatment utilisation, adherence and satisfaction) in onychomycosis treated with once-weekly amorolfine 5% nail lacquer versus once-daily ciclopirox 8% nail lacquer (Study A) or once-daily urea 40% ointment/bifonazole 1% cream combination regimen (Study B). Study A: Subjects received amorolfine and ciclopirox on opposite feet for 12 weeks. Study B: Subjects received amorolfine and urea/bifonazole on opposite feet for 6-7 weeks. Assessments included subject adherence as per label, treatment preference and questionnaire. Study A: More subjects adhered to amorolfine (85%) than to ciclopirox (60%) (P = .025). Overall, subjects were satisfied (95% vs 100%, respectively) and the treatments were balanced in terms of preference (50% vs 45%) at week 12. Study B: More subjects adhered to amorolfine dosage (81.8%) than to the dosage of the urea/bifonazole combination regimen (59.1%) (P = .096). At the end of study, 85.7% of subjects preferred amorolfine versus 14.3% for urea/bifonazole. Fewer subjects experienced local side effects with amorolfine (4.5%) compared to urea (27.3%) and bifonazole (15%). Amorolfine 5% nail lacquer offers a simple and convenient treatment option, which may result in improved patient adherence and consequently lead to improved efficacy and patient satisfaction.


Pediatric Onychomycosis: The Emerging Role of Topical Therapy

Lawrence F Eichenfield, Sheila Fallon Friedlander
PMID: 28300851   DOI:

Abstract

Fungal infection of the nails is an increasingly recognized disease in infants and children. However, it can be difficult to distinguish clinically from other nail dystrophies. In addition, many mistakenly believe that onychomycosis does not occur in childhood. Under-recognition of this infectious disorder therefore occurs. Although many consider "nail fungus" a trivial cosmetic concern, it can lead to discomfort, risk of secondary infection, and a more significant health threat in immunocompromised or diabetic individuals. It should always be considered in the differential diagnosis of nail plate disorders in children as it is one of the more common causes.

Here we review the latest data on prevalence of the disease, reasons for its relatively low incidence compared with adults, and important predisposing factors. It is important to confirm the clinical diagnosis of onychomycosis in children, and affected individuals should be examined for concomitant tinea pedis. As familial disease often occurs, it is important to check parents and siblings as well for onychomycosis and tinea pedis.

Treatment of onychomycosis is challenging, and recurrence appears to be more common in children than in adults. Prolonged systemic antifungal therapy is commonly required. However, pediatric practitioners and parents alike hesitate when asked to treat young children with a systemic drug that requires laboratory monitoring and can have systemic toxicities. Due to their thinner, faster-growing nails, children are theoretically more likely to respond to topical monotherapy than adults, and therefore good candidates for topical antifungal therapy.

The clinical data on the use of topical antifungals in pediatric onychomycosis is scarce. We review data that exist from case reports and small clinical trials. New topical antifungals are now available that afford better nail penetration and additional delivery routes to the site of infection. Pediatric trials are now on-going, and should clarify the usefulness of these agents in children.


Targeting mitochondrial hexokinases increases efficacy of histone deacetylase inhibitors in solid tumor models

Andrew J McDonald, Katherine M Curt, Ruchi P Patel, Hanna Kozlowski, Dan L Sackett, Robert W Robey, Michael M Gottesman, Susan E Bates
PMID: 30579954   DOI: 10.1016/j.yexcr.2018.12.012

Abstract

Hexokinase 1 and 2 have been shown to inhibit Bak- and Bax-mediated apoptosis, leading us to combine the histone deacetylase inhibitor romidepsin with clotrimazole or bifonazole, two compounds that reportedly decrease mitochondrial localization of hexokinases. Cancer cell lines derived from breast, kidney, lung, colon or ovarian cancers were treated with a short-term exposure to 25 ng/ml romidepsin combined with either clotrimazole or bifonazole. The combination of romidepsin with 25 µM clotrimazole or bifonazole resulted in increased annexin staining compared to cells treated with any of the drugs alone. Cell death was caspase-mediated, as the pan-caspase inhibitor Q-VD-OPh was found to inhibit apoptosis induced by the combination. A549 lung cancer cells or HCT-116 cells deficient in Bak and Bax were also resistant to apoptosis with the combination implicating the intrinsic apoptotic pathway. We found that a 24 h treatment with clotrimazole or bifonazole decreased total hexokinase 2 expression, resulting in a 76% or 60% decrease, respectively, of mitochondrial expression of hexokinase 2. Mitochondrial hexokinase 1 levels increased 2-fold or less. Our work suggests that the combination of a short-term romidepsin treatment with bifonazole or clotrimazole leads to increased apoptosis, most likely due to decreased mitochondrial expression of hexokinase 2.


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